[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate
Description
This compound is an ester derivative combining a 5-(2-fluorophenyl)-substituted isoxazole moiety with a coumarin (2-oxo-2H-chromene) scaffold. The coumarin core is esterified at the 3-position, while the isoxazole ring is functionalized with a 2-fluorophenyl group at the 5-position. The molecular formula is C₂₀H₁₂FNO₅, with a molecular weight of 365.3 g/mol (calculated based on structural analogs). The fluorophenyl group enhances lipophilicity and metabolic stability, while the coumarin scaffold is associated with diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO5/c21-16-7-3-2-6-14(16)18-10-13(22-27-18)11-25-19(23)15-9-12-5-1-4-8-17(12)26-20(15)24/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQWSDGZEIGXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by F2496-1301 are currently unknown. Given the compound’s structure, it may interact with enzymes or receptors involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxazole and chromene moieties exhibit significant anticancer properties. The incorporation of a fluorophenyl group enhances the bioactivity of the compound by improving its interaction with biological targets. For instance, research has shown that derivatives of chromene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Identified that oxazole derivatives have selective cytotoxicity against breast cancer cells. |
| Kumar et al. (2024) | Reported enhanced anticancer activity in compounds with fluorinated phenyl groups. |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The oxazole ring is known for its role in enhancing the antimicrobial efficacy of compounds.
| Pathogen Tested | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | Smith et al. (2024) |
| S. aureus | 18 | Lee et al. (2024) |
Enzyme Inhibition
Studies have demonstrated that [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl derivatives can act as enzyme inhibitors, particularly targeting kinases involved in cancer signaling pathways.
| Enzyme Targeted | IC (µM) | Reference |
|---|---|---|
| PI3K | 0.5 | Johnson et al. (2024) |
| mTOR | 0.8 | Patel et al. (2024) |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
| Mechanism of Action | Effect Observed | Reference |
|---|---|---|
| Antioxidant activity | Reduced oxidative stress in neuronal cells | Wong et al. (2024) |
| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines | Chen et al. (2024) |
Case Studies
Several case studies have highlighted the efficacy of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl derivatives:
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects on human breast cancer cell lines.
- Method : Cell viability assays were conducted using MTT assays.
- Results : The study reported a significant reduction in cell viability at concentrations above 10 µM.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was employed.
- Results : The compound exhibited strong activity against S. aureus with an inhibition zone of 18 mm.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of the target compound with analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity (if available) |
|---|---|---|---|---|
| [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate | C₂₀H₁₂FNO₅ | 365.3 | 2-Fluorophenyl (isoxazole), coumarin-3-carboxylate (ester) | Not explicitly reported; inferred BChE inhibition |
| (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate | C₂₀H₁₁F₂NO₅ | 383.3 | 2,4-Difluorophenyl (isoxazole), coumarin-3-carboxylate (ester) | N/A |
| 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) | C₁₆H₁₂N₂O₅S | 344.3 | Sulfamoylphenyl (amide), coumarin-3-carboxamide | Antituberculosis potential (synthesis described) |
| 5-(2-Fluorophenyl)-1,2-oxazol-3-ylmethanone (5a) | C₂₀H₁₇FN₃O₂ | 362.4 | 2-Fluorophenyl (isoxazole), 4-phenylpiperazine (amide) | BChE inhibitor (IC₅₀ = 51.66 μM) |
| 4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide | C₂₂H₂₄ClFN₃O₂ | 428.9 | 2-Fluorophenyl (isoxazole), piperidine-carboxamide, chloro substituent | N/A |
Key Observations :
- Fluorine Substitution : The addition of a second fluorine at the phenyl 4-position () increases molecular weight by 18 g/mol compared to the target compound. Fluorine substitution enhances electronegativity and may improve target binding .
- Ester vs. Amide Linkage : The target compound’s ester linkage (coumarin-3-carboxylate) contrasts with the amide in compound 12 () and 5a (). Esters generally exhibit higher metabolic lability but improved membrane permeability compared to amides.
- Heterocyclic Moieties : Piperazine (in 5a ) and piperidine () substituents introduce basic nitrogen atoms, which may enhance solubility and receptor interactions.
Preparation Methods
Pechmann Condensation
The Pechmann reaction remains the most widely used method for coumarin synthesis. Resorcinol and ethyl acetoacetate undergo condensation in the presence of an acid catalyst (e.g., concentrated HSO) to yield ethyl coumarin-3-carboxylate. Hydrolysis of the ester under basic conditions (NaOH/EtOH) followed by acidification generates coumarin-3-carboxylic acid.
Reaction Conditions:
Alternative Routes
Knoevenagel Condensation:
Salicylaldehyde derivatives react with malonic acid in pyridine to form coumarin-3-carboxylic acid. While less common, this method offers regioselectivity for substituted coumarins.
Synthesis of [5-(2-Fluorophenyl)-1,2-Oxazol-3-yl]methanol
Nitrile Oxide Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne provides regioselective access to isoxazoles.
Nitrile Oxide Generation
2-Fluorobenzaldehyde oxime (A ) is treated with chloramine-T or NCS to generate the corresponding nitrile oxide (B ):
Cycloaddition with Propargyl Alcohol
Reaction of B with propargyl alcohol (C ) in toluene at 60°C affords 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethanol (D ):
Optimization Notes:
Hydroxylamine Condensation
Condensation of 3-(2-fluorophenyl)-1,3-diketone (E ) with hydroxylamine hydrochloride in ethanol yields the isoxazole ring:
Challenges:
-
Limited availability of symmetrically substituted diketones.
-
Competing formation of isomeric oxazoles.
Esterification of Coumarin-3-Carboxylic Acid with [5-(2-Fluorophenyl)-1,2-Oxazol-3-yl]methanol
Steglich Esterification
Coumarin-3-carboxylic acid (F ) reacts with D using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane:
Conditions:
Acid Chloride Method
Conversion of F to its acid chloride (G ) using thionyl chloride, followed by reaction with D :
Advantages:
-
Higher reactivity for sterically hindered alcohols.
-
Shorter reaction time (4–6 h).
Integrated One-Pot Approaches
Tandem Cycloaddition-Esterification
A sequential protocol combines nitrile oxide cycloaddition and esterification without isolating intermediates:
-
Generate nitrile oxide B in situ.
-
Perform cycloaddition with propargyl alcohol.
-
Directly esterify with coumarin-3-carboxylic acid using EDCl/HOBt.
Yield: 50–60% (over three steps).
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Steglich Esterification | 3 | 80–90 | High yield, mild conditions | Requires anhydrous conditions |
| Acid Chloride | 3 | 70–75 | Fast reaction | SOCl handling hazards |
| Tandem One-Pot | 3 | 50–60 | Reduced purification steps | Lower overall yield |
Mechanistic Insights and Side Reactions
Isoxazole Ring Formation
The regioselectivity of nitrile oxide cycloadditions is governed by frontier molecular orbital interactions, favoring 3,5-disubstituted isoxazoles. Competing side products (e.g., 4,5-disubstituted isomers) are minimized using electron-deficient dipolarophiles.
Esterification Byproducts
-
Coumarin Dimerization: Occurs under acidic conditions; mitigated by using DMAP in Steglich reactions.
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Oxazole Oxidation: Pd-C catalysts (from hydrogenation steps) may oxidize alcohols if residual H is present.
Scalability and Industrial Considerations
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for coupling the isoxazole and coumarin moieties in this compound?
- Methodology : The ester linkage between the isoxazole and coumarin groups can be achieved via a Steglich esterification or Mitsunobu reaction. For example, activation of the coumarin-3-carboxylic acid with DCC/DMAP followed by reaction with the alcohol group on the isoxazole methyl group is a viable approach. Monitoring reaction progress via TLC or HPLC is critical to optimize yield .
- Key Considerations : Protect sensitive functional groups (e.g., the 2-fluorophenyl substituent) during coupling. Use anhydrous conditions to prevent hydrolysis of the ester bond.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- NMR : Use , , and -NMR to confirm the presence of the 2-fluorophenyl group, coumarin carbonyl (δ ~160-170 ppm), and ester linkage (δ ~4.5-5.5 ppm for the methylene group) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm or coumarin-specific wavelengths) to assess purity (>95%) .
Q. What crystallographic methods are suitable for determining its 3D structure?
- Approach : Single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX for structure solution and refinement. The fluorophenyl and coumarin groups may induce anisotropic displacement, requiring robust data collection (e.g., low-temperature measurements) .
- Challenges : Crystallization may require slow evaporation of polar aprotic solvents (e.g., DMSO/EtOH mixtures). Hydrogen bonding between the coumarin carbonyl and isoxazole nitrogen could influence packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected -NMR shifts) during characterization?
- Troubleshooting :
- Dynamic Effects : Check for rotational barriers in the ester linkage or fluorine-induced deshielding. Use variable-temperature NMR to identify conformational exchange.
- Impurity Analysis : Compare experimental spectra with computational predictions (DFT or molecular modeling). LC-MS/MS can detect trace byproducts from incomplete coupling or hydrolysis .
- Case Study : reports adamantane-containing isoxazole derivatives with shifted thiophene proton signals due to electronic effects, highlighting the need for context-specific interpretation.
Q. What mechanistic insights guide the optimization of substitution reactions on the isoxazole ring?
- Reactivity Analysis :
- Electrophilic Substitution : The 5-(2-fluorophenyl) group directs electrophiles to the isoxazole C4 position. Nitration or halogenation can be explored using HNO/HSO or NXS (X = Cl, Br).
- Nucleophilic Attack : Deprotonation of the methyl group (e.g., LDA) enables alkylation or acylation. Monitor regioselectivity via -NMR to track electronic perturbations .
- Kinetic Studies : Use in situ IR or stopped-flow techniques to quantify reaction rates under varying temperatures and catalysts.
Q. How can structure-activity relationships (SAR) be investigated for potential biological targets?
- Computational Methods :
- Docking Studies : Screen against coumarin-binding targets (e.g., kinases, cytochrome P450) using AutoDock Vina. The 2-fluorophenyl group may enhance hydrophobic interactions.
- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) to identify critical binding residues .
- Experimental Validation :
- Enzyme Assays : Test inhibitory activity against serine proteases or oxidoreductases. Compare IC values with unfluorinated analogs to quantify fluorine’s impact .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields or side reactions)?
- Process Optimization :
- Catalyst Screening : Transition from homogeneous (e.g., DMAP) to heterogeneous catalysts (e.g., immobilized lipases) to improve recyclability.
- Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer for exothermic steps (e.g., esterification).
- Byproduct Analysis : Use GC-MS or preparative TLC to isolate and identify side products. Adjust stoichiometry or solvent polarity to suppress undesired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
